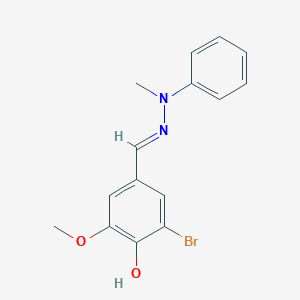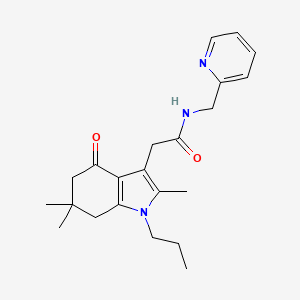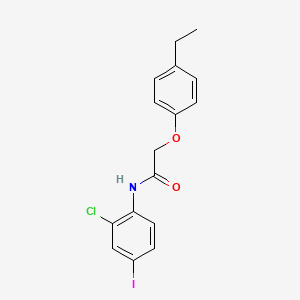
3-bromo-4-hydroxy-5-methoxybenzaldehyde methyl(phenyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-4-hydroxy-5-methoxybenzaldehyde methyl(phenyl)hydrazone is a chemical compound that has been of great interest to scientists due to its potential applications in various fields. This compound is a hydrazone derivative, which means that it contains a nitrogen atom that is double-bonded to a carbon atom. The chemical formula of this compound is C15H15BrN2O3, and it has a molecular weight of 365.19 g/mol.
Mecanismo De Acción
The mechanism of action of 3-bromo-4-hydroxy-5-methoxybenzaldehyde methyl(phenyl)hydrazone is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. This pathway is responsible for the programmed cell death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-4-hydroxy-5-methoxybenzaldehyde methyl(phenyl)hydrazone has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the migration and invasion of cancer cells. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-bromo-4-hydroxy-5-methoxybenzaldehyde methyl(phenyl)hydrazone in lab experiments is its significant anti-cancer activity. This makes it a potential candidate for the development of new anti-cancer drugs. However, one of the limitations of using this compound is its relatively complex synthesis method, which makes it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for research on 3-bromo-4-hydroxy-5-methoxybenzaldehyde methyl(phenyl)hydrazone. One direction is to further investigate its mechanism of action and its potential applications in the treatment of other diseases. Another direction is to develop more efficient and cost-effective synthesis methods for this compound. Finally, further studies are needed to evaluate the safety and toxicity of this compound in vivo.
Métodos De Síntesis
The synthesis of 3-bromo-4-hydroxy-5-methoxybenzaldehyde methyl(phenyl)hydrazone can be achieved through a multistep reaction. First, 3-bromo-4-hydroxy-5-methoxybenzaldehyde is reacted with methylhydrazine to form the corresponding hydrazone. This hydrazone is then reacted with phenylhydrazine to give the final product.
Aplicaciones Científicas De Investigación
3-bromo-4-hydroxy-5-methoxybenzaldehyde methyl(phenyl)hydrazone has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound exhibits significant anti-cancer activity by inducing apoptosis in cancer cells. This makes it a potential candidate for the development of new anti-cancer drugs.
Propiedades
IUPAC Name |
2-bromo-6-methoxy-4-[(E)-[methyl(phenyl)hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-18(12-6-4-3-5-7-12)17-10-11-8-13(16)15(19)14(9-11)20-2/h3-10,19H,1-2H3/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUSMAHXYPGNFN-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)N=CC2=CC(=C(C(=C2)Br)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)/N=C/C2=CC(=C(C(=C2)Br)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-hydroxy-5-methoxybenzaldehyde methyl(phenyl)hydrazone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-furyl)ethyl]-2-[2-methyl-4-oxo-1-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B6004940.png)
![3-[2-(2-fluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B6004956.png)

![N'-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B6004975.png)
![N-{[1-(3-isoxazolylmethyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide](/img/structure/B6004983.png)
![5-(1-cyclopentyl-2-pyrrolidinyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2-thiophenecarboxamide](/img/structure/B6004989.png)
![2-(4-methoxyphenyl)-3,5-dimethyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6004990.png)
![ethyl N-({[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]amino}carbonyl)-beta-alaninate](/img/structure/B6004996.png)

![1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B6005008.png)
![2-[4-(2-thienylcarbonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6005015.png)
![2-[(4-ethoxyphenyl)amino]-8-methyl-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B6005026.png)
![4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6005034.png)
![2-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6005036.png)